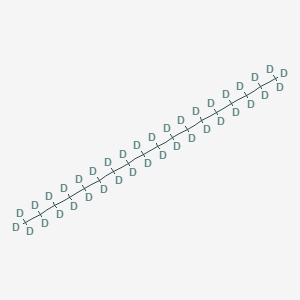

Octadecane-d38

Overview

Description

Octadecane-d38, also known as N-OCTADECANE-D38, is a variant of octadecane where all the hydrogen atoms are replaced by deuterium . It has a molecular weight of 292.7 g/mol .

Molecular Structure Analysis

The molecular formula of Octadecane-d38 is C18H38 . The rate constant for the vapor-phase reaction of octadecane with photochemically-produced hydroxyl radicals has been estimated as 2.2X10-11 cu cm/molecule-sec at 25 °C .

Chemical Reactions Analysis

A study on the cracking of n-octadecane revealed that the initial stages of both thermal and catalytic cracking of n-octadecane were investigated using the ReaxFF force field . The initial cracking mechanism of n-octadecane was simulated at four different temperatures 1,800, 1,900, 2,000, and 2,200 K on a large interface system (2,849 atoms) consisting of 49 nickel atoms surrounded by 50 hydrocarbon molecules .

Physical And Chemical Properties Analysis

Octadecane-d38 has a molecular weight of 292.7 g/mol . It has a XLogP3 value of 9.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 15 . Its exact mass and monoisotopic mass are 292.535867558 g/mol .

Scientific Research Applications

Phase-Change Studies

Specific Scientific Field

Engineering Thermodynamics and Transport Processes

Summary of the Application

Octadecane is used in phase-change studies. It’s one of the most studied phase change materials (PCMs) and is often used for validation experiments .

Methods of Application or Experimental Procedures

In these studies, temperature-dependent functions for the most important material properties needed for phase change studies with octadecane are derived. Over 80 references are reviewed in which at least one thermophysical property of octadecane is measured .

Results or Outcomes

The functions derived are valid ±40 K around the melting temperature and are surrounded by their confidence interval. It turns out that the values for the solid phase have much broader confidence intervals than the ones of the liquid phase .

Thermal Energy Storage

Specific Scientific Field

Thermal Analysis and Calorimetry

Summary of the Application

Octadecane-based gels are used as form-stable phase change materials (FSPCMs) for thermal energy storage .

Methods of Application or Experimental Procedures

A series of gelators were synthesized by reacting 4,4′-diphenylmethane diisocyanate with fatty alcohols. Then, octadecane-based gels were prepared by introducing these gelators into octadecane .

Results or Outcomes

The prepared FSPCMs exhibit high latent heats and latent heat efficiency is greatly higher than that of other traditional FSPCMs. Moreover, thermal cycling test results confirm that the prepared FSPCMs have good thermal reliability and reusability .

Mass Spectrometry

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Octadecane is used in mass spectrometry, which is a powerful tool for determining the masses of particles, the elemental composition of a sample or molecule, and potentially, the chemical structures of molecules .

Methods of Application or Experimental Procedures

In mass spectrometry, a sample is ionized, and then the ions are separated according to their mass-to-charge ratio. The ions are detected and the abundance of each ion type is measured. This information is used to determine the chemical structure of the sample .

Results or Outcomes

The mass spectrum of Octadecane can provide valuable information about the molecule’s structure and composition .

Thermal Energy Storage

Specific Scientific Field

Thermal Engineering

Summary of the Application

Octadecane-d38, as a deuterium labeled version of Octadecane, could potentially be used in thermal energy storage systems. Octadecane is an alkane that is used to store thermal energy at ambient temperature as a phase change material .

Methods of Application or Experimental Procedures

In thermal energy storage systems, Octadecane can absorb or release thermal energy during phase change processes. This energy can be stored and used at a later time .

Results or Outcomes

The use of Octadecane in thermal energy storage systems can improve energy efficiency and reduce energy costs .

Drug Development

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Octadecane-d38 could potentially be used in drug development. Deuterium, the heavy isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Methods of Application or Experimental Procedures

In drug development, deuterium-labeled compounds like Octadecane-d38 could be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs. This can provide valuable information about the drug’s pharmacokinetic and metabolic profiles .

Results or Outcomes

The use of deuterium-labeled compounds in drug development could potentially affect the pharmacokinetic and metabolic profiles of drugs, which could lead to improved drug efficacy and safety .

Analytical Chemistry

Summary of the Application

Octadecane-d38 could potentially be used as a reference material or standard in analytical chemistry experiments and techniques .

Methods of Application or Experimental Procedures

In analytical chemistry, reference materials like Octadecane-d38 could be used to calibrate instruments, validate methods, and ensure the accuracy and reliability of analytical results .

Results or Outcomes

The use of reference materials in analytical chemistry can improve the accuracy and reliability of analytical results, which is crucial in fields such as environmental monitoring, food and drug testing, and forensic analysis .

Future Directions

properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-octatriacontadeuteriooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJRJXONCZWCBN-UCLFVKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167713 | |

| Record name | Octadecane-d38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecane-d38 | |

CAS RN |

16416-31-2 | |

| Record name | Octadecane-d38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane-d38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

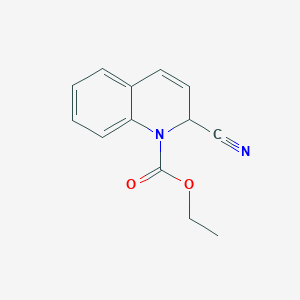

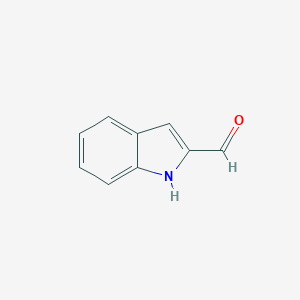

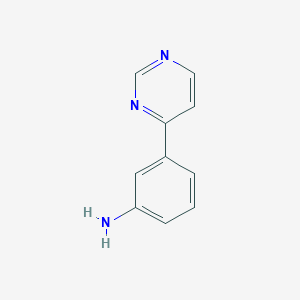

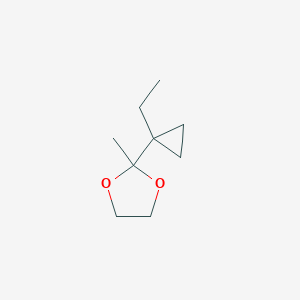

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)